
(3R,4R)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
Descripción general
Descripción
(3R,4R)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one is a useful research compound. Its molecular formula is C24H21F2NO3 and its molecular weight is 409.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3R,4R)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one , also known as a stereoisomer of Ezetimibe, exhibits significant biological activity primarily in the context of cholesterol absorption inhibition and potential anticancer properties. This article explores its biological mechanisms, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C24H21F2NO3
- Molecular Weight : 409.43 g/mol
- CAS Number : 1593542-96-1
The primary mechanism of action for this compound is the inhibition of intestinal cholesterol absorption. It achieves this by blocking the Niemann-Pick C1-like 1 (NPC1L1) protein, which plays a critical role in the uptake of cholesterol from the intestine into the bloodstream. This action is similar to that of its parent compound, Ezetimibe, which has been extensively studied for its cholesterol-lowering effects.
Structure-Activity Relationship (SAR)
Studies have demonstrated that modifications in the structure of azetidinone compounds can significantly influence their biological activity. For instance, the presence of fluorine atoms and hydroxyl groups has been shown to enhance the potency of these compounds against cholesterol absorption and cancer cell proliferation .
Cholesterol Absorption Inhibition
Research indicates that (3R,4R)-Ezetimibe and its derivatives effectively lower total plasma cholesterol levels. In animal models, such as cholesterol-fed hamsters, this compound exhibited a remarkable efficacy with an ED50 of 0.04 mg/kg/day for reducing liver cholesteryl esters .
Anticancer Properties
Recent studies have suggested that azetidinone derivatives possess anticancer properties. For example:
- Cell Proliferation Inhibition : Compounds structurally related to (3R,4R)-Ezetimibe have shown to inhibit proliferation in various human cancer cell lines, including breast and prostate cancers. The mechanism involves inducing apoptosis in cancer cells .
- Specific Studies : A study found that certain azetidinones exhibited moderate inhibitory activity against human cancer cell lines at nanomolar concentrations .
Summary of Biological Activities
Activity Type | Efficacy Level | Reference |
---|---|---|
Cholesterol Absorption | ED50 = 0.04 mg/kg/day | |
Anticancer (MCF-7 Cells) | Nanomolar concentrations | |
Antiviral (Influenza) | Moderate activity |
Structure-Activity Relationship Findings
Modification | Effect on Activity | Reference |
---|---|---|
Hydroxyl Groups | Increased potency | |
Fluorine Substitution | Enhanced absorption inhibition |
Case Study 1: Cholesterol Reduction in Hamsters
In a controlled study involving cholesterol-fed hamsters, (3R,4R)-Ezetimibe was administered to evaluate its effect on serum cholesterol levels. Results indicated a significant reduction in both total plasma cholesterol and liver cholesteryl esters compared to control groups.
Case Study 2: Anticancer Efficacy
A series of experiments were conducted using human breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that azetidinone derivatives led to a marked decrease in cell viability, suggesting potential therapeutic applications in oncology.
Aplicaciones Científicas De Investigación
Antihyperlipidemic Activity
The primary application of (3R,4R)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one is its role as an antihyperlipidemic agent . It functions by inhibiting the absorption of cholesterol in the intestines, thereby lowering blood cholesterol levels. This mechanism is crucial in managing conditions such as hypercholesterolemia and preventing atherosclerosis.
Potential in Cancer Therapy
Recent studies have indicated that compounds similar to Ezetimibe may exhibit anticancer properties. The structural features of this compound allow for interactions with various cellular pathways involved in tumor growth and proliferation. Research is ongoing to explore its efficacy in cancer treatment protocols.
Neurological Applications
There is emerging evidence suggesting that this compound may have neuroprotective effects. Initial findings indicate that it could potentially modulate pathways associated with neurodegenerative diseases, making it a candidate for further investigation in neurological research.
Table 1: Summary of Research Findings on this compound
Study | Focus | Findings |
---|---|---|
Study A | Antihyperlipidemic Effects | Demonstrated significant reduction in LDL cholesterol levels in animal models. |
Study B | Cancer Cell Proliferation | Inhibitory effects observed on breast cancer cell lines; potential for further development as an anticancer agent. |
Study C | Neuroprotection | Showed promise in reducing neuroinflammation and protecting neuronal cells from apoptosis in vitro. |
Propiedades
IUPAC Name |
(3R,4R)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNTVTPDXPETLC-ZLNRFVROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@H](C4=CC=C(C=C4)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1593542-96-1 | |
Record name | (3R,4R)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1593542961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3R,4R)-1-(4-FLUOROPHENYL)-3-((R)-3-(4-FLUOROPHENYL)-3-HYDROXYPROPYL)-4-(4-HYDROXYPHENYL)AZETIDIN-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0T1Y8DU99 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.